methyl 7-(3-(5-chloro-2-methoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
“METHYL 2-(3-(5-CHLORO-2-METHOXYPHENYL)UREIDO)BENZOATE” is a chemical compound with the linear formula C16H15ClN2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of a similar compound, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, has been reported. The preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of a related compound, C14H11ClN2O4, was determined by single crystal X-ray diffraction . The compound crystallizes in the monoclinic space group P21/c with Z = 4 .Physical and Chemical Properties Analysis
The compound “METHYL 2-(3-(5-CHLORO-2-METHOXYPHENYL)UREIDO)BENZOATE” has a molecular weight of 334.762 . No further physical and chemical properties are available.Scientific Research Applications
Synthetic Chemistry Applications
- Isoquinoline Derivatives Synthesis : The study on the application of the Heck reaction for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters highlights innovative approaches to constructing complex isoquinoline frameworks, which are crucial in medicinal chemistry and natural product synthesis (Ture et al., 2011).
Pharmacological Potential
- Antidepressant Properties : Research has shown that certain tetrahydroisoquinoline derivatives exhibit marked antidepressant action due to the presence of ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino groups attached to the isoquinoline skeleton. This discovery opens pathways for developing new therapeutic agents (Zára-Kaczián et al., 1986).
Biological Activity
- Antimicrobial and Antifungal Evaluation : A series of studies have explored the antimicrobial and antifungal activities of various isoquinoline derivatives, underscoring their potential as leads for new antimicrobial agents. This includes research on 4-phenyl-3-isoquinolinoyl-hydrazones showing activity against specific bacterial strains (Vittorio et al., 1995).
Biochemical Research
- Enzyme Inhibition : Insights into the biochemical interactions of isoquinoline derivatives with enzymes have been provided. For example, chloroxine and related compounds have been investigated for their inhibition effects on HMG-CoA Reductase and urease enzymes, offering a biochemical approach to studying their therapeutic properties (Wen et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
methyl 7-[(5-chloro-2-methoxyphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-26-17-6-4-14(20)10-16(17)22-18(24)21-15-5-3-12-7-8-23(19(25)27-2)11-13(12)9-15/h3-6,9-10H,7-8,11H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMZHUGURFJNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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